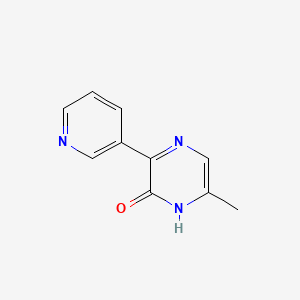

6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR in deuterated dimethyl sulfoxide ((CD₃)₂SO) would reveal:

- Pyridine protons : Multiplet at δ 7.28–7.38 ppm (H-2, H-4, H-5, H-6)

- Pyrazinone protons :

- Methylene groups : AB quartet at δ 3.8–4.1 ppm (J = 12–14 Hz)

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C-2 (pyrazinone) | 164.5 | Ketone carbonyl |

| C-3 (pyridine) | 148.2 | Pyridinyl C–N |

| C-6 (methyl) | 21.7 | Aliphatic CH₃ |

Cross-peaks in HSQC would correlate the methyl protons (δ 2.45) to C-6 at 21.7 ppm, while HMBC couplings would link the pyridine H-2 to C-3 of the pyrazinone.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV would produce characteristic fragments:

- Molecular ion : m/z 187.2 [M]⁺ (base peak)

- Major fragments :

- m/z 158.1 [M – CHO]⁺ (loss of formyl radical)

- m/z 130.0 [C₈H₆N₂]⁺ (pyridine-pyrazine cleavage)

- m/z 78.0 [C₅H₄N]⁺ (pyridinyl ion)

High-resolution MS (HRMS-ESI+) would confirm the exact mass with an error <2 ppm. The methyl group stabilizes α-cleavage at the pyrazinone ring, while the pyridine moiety undergoes retro-Diels-Alder decomposition.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions in KBr pellets:

- ν(C=O) : 1680–1700 cm⁻¹ (strong, conjugated ketone)

- ν(N–H) : 3180–3220 cm⁻¹ (medium, pyrazinone NH)

- ν(C–N) : 1340–1360 cm⁻¹ (pyridine ring)

- δ(CH₃) : 1440–1460 cm⁻¹ (methyl deformation)

The absence of O–H stretches above 3200 cm⁻¹ confirms the lack of enol tautomerism. Conjugation between the pyridine and pyrazinone rings red-shifts the C=O stretch by ≈20 cm⁻¹ compared to isolated ketones.

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

6-methyl-3-pyridin-3-yl-1H-pyrazin-2-one |

InChI |

InChI=1S/C10H9N3O/c1-7-5-12-9(10(14)13-7)8-3-2-4-11-6-8/h2-6H,1H3,(H,13,14) |

InChI Key |

UXPYDLXSWHGDGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=O)N1)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with a suitable diketone under acidic or basic conditions to form the pyrazinone ring. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as acetic acid or sodium acetate .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazinone or pyridinyl rings .

Scientific Research Applications

6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Key Comparative Insights

Core Structure and Reactivity: The target compound’s dihydropyrazinone ring is distinct from piperidine () and tetrahydroimidazopyridine () cores. The partial unsaturation in the dihydropyrazinone ring may enhance conjugation and stability compared to fully saturated analogs . highlights that dihydropyrazinone derivatives formed from dipeptidyl chloromethyl ketones undergo rapid deamination during catalytic hydrogenation, suggesting that the target compound’s methyl and pyridinyl groups could mitigate such instability .

Physicochemical Properties: The tert-butyl piperidine derivative () is a light yellow solid, aligning with inferred physical states of the target compound. In contrast, the tetrahydroimidazopyridine derivative () has a higher melting point (~215°C), possibly due to nitro and cyano groups enhancing intermolecular forces .

Synthetic and Safety Considerations :

- The target compound’s synthesis may parallel the cyclization mechanism described in , though optimized conditions would be required to prevent deamination .

- Safety protocols for handling pyridinyl-containing compounds (e.g., respiratory protection in ) are likely applicable to the target compound .

Mechanistic and Stability Insights

- The target compound’s substituents may stabilize the ring against such degradation .

- Stability: Pyridinyl and methyl groups could reduce susceptibility to oxidation or hydrolysis compared to analogs with labile substituents (e.g., amino groups in ) .

Biological Activity

6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound with a pyrazinone core. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula : C10H9N3O

Molecular Weight : 187.20 g/mol

IUPAC Name : 6-methyl-3-pyridin-3-yl-1H-pyrazin-2-one

Canonical SMILES : CC1=CN=C(C(=O)N1)C2=CN=CC=C2

The biological activity of 6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. For instance, its structure allows it to potentially act as an inhibitor of various kinases and phosphatases, which are crucial in cell signaling and metabolic processes.

Antimicrobial Activity

Research indicates that 6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anticancer Potential

This compound has also been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. In particular, investigations into its effects on breast cancer cell lines have shown promising results in reducing cell viability and promoting cell death.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one exhibited enhanced antimicrobial activity compared to the parent compound. The study highlighted the importance of substituent modifications on biological activity .

- Anticancer Activity : In a preclinical model involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell proliferation and increased apoptosis markers. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one, a comparison with other heterocyclic compounds was conducted:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one | Structure | Moderate | High |

| Pyrrolopyrazine Derivative | Pyrrolopyrazine | High | Moderate |

| Imidazopyridine Derivative | Imidazopyridine | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.